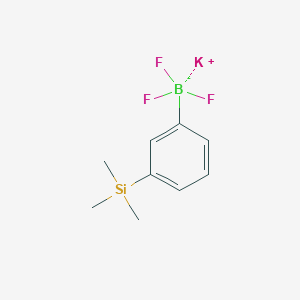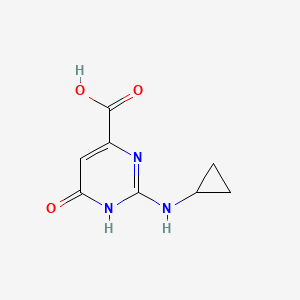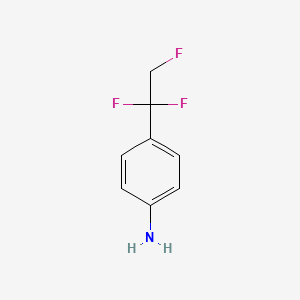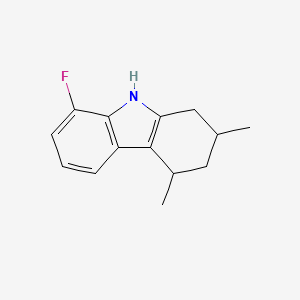
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclobutane ring and functional groups such as a carboxylic acid and an amide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring through [2+2] cycloaddition reactions. One common method is the photodimerization of trans-cinnamic acid derivatives under UV light, which forms the cyclobutane ring . The subsequent functionalization of the cyclobutane ring with amide and carboxylic acid groups can be achieved through various organic reactions, including amidation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the industrial production process .
化学反応の分析
Types of Reactions
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the amide and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized cyclobutane compounds .
科学的研究の応用
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It holds potential in drug development, particularly in designing molecules with specific biological activities.
作用機序
The mechanism of action of 1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid and amide groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups, but lacks the amide functionality.
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: Contains aromatic groups, providing different chemical properties and applications.
Cyclobutane-containing alkaloids: Natural products with cyclobutane rings, often exhibiting biological activities such as antimicrobial and anticancer properties.
Uniqueness
1-(2,3-Dimethylbutanamido)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with both amide and carboxylic acid groups. This structural arrangement provides a balance of rigidity and functional versatility, making it suitable for a wide range of applications in research and industry .
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
1-(2,3-dimethylbutanoylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-7(2)8(3)9(13)12-11(10(14)15)5-4-6-11/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15) |
InChIキー |
LULVJWNQEIPTNB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C(=O)NC1(CCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)



![n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)


